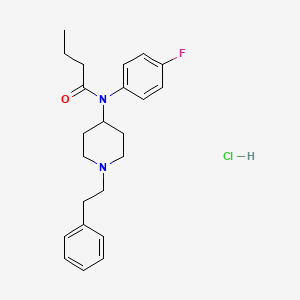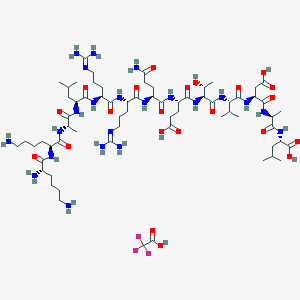
Autocamtide II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Autocamtide II is a highly selective peptide substrate for calcium/calmodulin-dependent protein kinase II. This compound is derived from the autophosphorylation site of the alpha subunit of calcium/calmodulin-dependent protein kinase II. It is widely used in scientific research due to its specificity and effectiveness in studying calcium/calmodulin-dependent protein kinase II activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Autocamtide II is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis is carried out under controlled conditions, typically involving the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole. The final product is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
While industrial-scale production of this compound is not common due to its specialized use in research, the principles of solid-phase peptide synthesis can be scaled up. This involves automated peptide synthesizers and large-scale purification systems to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
Autocamtide II primarily undergoes phosphorylation reactions. It is a substrate for calcium/calmodulin-dependent protein kinase II, which phosphorylates the peptide at specific serine or threonine residues.
Common Reagents and Conditions
The phosphorylation of this compound is typically carried out in vitro using purified calcium/calmodulin-dependent protein kinase II, calcium ions, and calmodulin. The reaction conditions include a buffered solution at physiological pH, with the presence of adenosine triphosphate as a phosphate donor.
Major Products Formed
The major product formed from the phosphorylation of this compound is the phosphorylated peptide, which can be analyzed using techniques such as mass spectrometry and high-performance liquid chromatography.
Scientific Research Applications
Autocamtide II is extensively used in scientific research to study the activity and regulation of calcium/calmodulin-dependent protein kinase II. It is used in assays to measure the kinase’s activity, investigate its role in various cellular processes, and screen for potential inhibitors. In biology and medicine, this compound is used to study the signaling pathways involving calcium/calmodulin-dependent protein kinase II, which is implicated in processes such as synaptic transmission, memory formation, and cardiac function. The compound is also used in the development of therapeutic agents targeting calcium/calmodulin-dependent protein kinase II for the treatment of diseases such as heart failure and neurodegenerative disorders.
Mechanism of Action
Autocamtide II exerts its effects by serving as a substrate for calcium/calmodulin-dependent protein kinase II. The kinase phosphorylates this compound at specific serine or threonine residues, which can then be measured to assess the kinase’s activity. The molecular targets of calcium/calmodulin-dependent protein kinase II include various proteins involved in calcium signaling, synaptic transmission, and gene expression. The pathways involved in the action of this compound include the calcium/calmodulin-dependent protein kinase II signaling pathway, which regulates numerous cellular processes through phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Autocamtide-2-related inhibitory peptide: This peptide is a potent inhibitor of calcium/calmodulin-dependent protein kinase II and is used to study the inhibition of the kinase.
Calmodulin-dependent protein kinase II inhibitory peptide: Another inhibitor of calcium/calmodulin-dependent protein kinase II, used to investigate the kinase’s role in various cellular processes.
Uniqueness
Autocamtide II is unique in its high specificity for calcium/calmodulin-dependent protein kinase II, making it an invaluable tool for studying the kinase’s activity and regulation. Its ability to be phosphorylated by the kinase allows for precise measurement of kinase activity, which is crucial for understanding the role of calcium/calmodulin-dependent protein kinase II in cellular signaling and disease.
Properties
Molecular Formula |
C67H119F3N22O22 |
|---|---|
Molecular Weight |
1641.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C65H118N22O20.C2HF3O2/c1-31(2)28-43(83-51(94)34(7)76-54(97)38(17-11-13-25-67)78-53(96)37(68)16-10-12-24-66)60(103)80-40(19-15-27-75-65(72)73)55(98)79-39(18-14-26-74-64(70)71)56(99)81-41(20-22-46(69)89)57(100)82-42(21-23-47(90)91)58(101)87-50(36(9)88)62(105)86-49(33(5)6)61(104)84-44(30-48(92)93)59(102)77-35(8)52(95)85-45(63(106)107)29-32(3)4;3-2(4,5)1(6)7/h31-45,49-50,88H,10-30,66-68H2,1-9H3,(H2,69,89)(H,76,97)(H,77,102)(H,78,96)(H,79,98)(H,80,103)(H,81,99)(H,82,100)(H,83,94)(H,84,104)(H,85,95)(H,86,105)(H,87,101)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,74)(H4,72,73,75);(H,6,7)/t34-,35-,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-;/m0./s1 |
InChI Key |
LLNOFJJCOGGKCB-ZOUHFXOGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


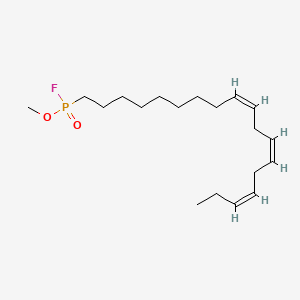
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12351933.png)

![5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine](/img/structure/B12351945.png)
![4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine](/img/structure/B12351953.png)
![2,2,4,4,6,6,8-Heptamethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B12351955.png)
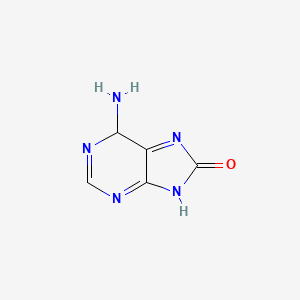
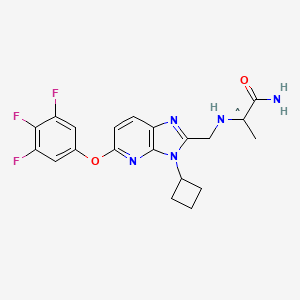
![Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion](/img/structure/B12351970.png)

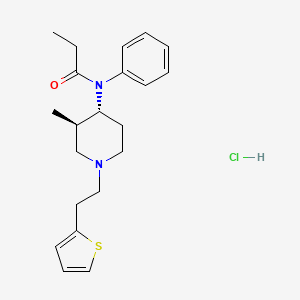
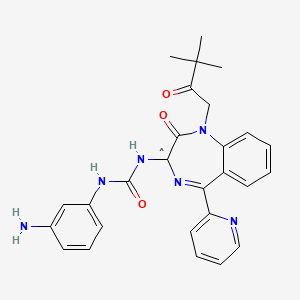
![N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride](/img/structure/B12352014.png)
